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Compound of Interest

Compound Name: Tas-121

Cat. No.: B15610205

An In-depth Technical Guide to the Discovery and Development of Futibatinib (TAS-121/TAS-
120)

Introduction

Futibatinib, also known as TAS-120, is a potent and selective small-molecule inhibitor of the
fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Deregulation of
FGFR signaling is implicated in the pathogenesis of various cancers, making it a key
therapeutic target. This guide provides a comprehensive overview of the discovery, preclinical
development, and clinical evaluation of futibatinib, with a focus on its mechanism of action,
efficacy, and safety profile. While the designation TAS-121 has also been associated with a
third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this
document will focus on the FGFR inhibitor futibatinib.

Discovery and Preclinical Development

Futibatinib was identified as a structurally novel, irreversible inhibitor of FGFR1-4. Its unique
covalent binding mechanism confers distinct advantages over reversible ATP-competitive
inhibitors, including potent activity against acquired resistance mutations.

Mechanism of Action

Futibatinib covalently binds to a conserved cysteine residue within the P-loop of the FGFR
kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby
inhibiting FGFR phosphorylation and downstream signaling pathways, including the RAS-
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MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and
differentiation.[1][2]

In Vitro Potency and Selectivity

Futibatinib demonstrates potent and selective inhibition of FGFR1-4 with IC50 values in the
low nanomolar range.[2] The inhibitory activity of futibatinib against various FGFRs and other
kinases is summarized in the table below.

Kinase IC50 (nmol/L)
FGFR1 14

FGFR2 1.8

FGFR3 2.2

FGFR4 3.7

VEGFR2 >1000
PDGFR[p >1000

c-Kit >1000

Abl >1000

Data compiled from preclinical studies.[2]

Futibatinib also shows potent activity against cell lines harboring various FGFR genomic
aberrations, including fusions, amplifications, and mutations.[2]

Preclinical Efficacy in Xenograft Models

Oral administration of futibatinib led to significant, dose-dependent tumor growth inhibition in
various human tumor xenograft models driven by FGFR aberrations.[2] Sustained inhibition of
FGFR phosphorylation in tumor tissues correlated with the antitumor activity.[2]

Experimental Protocols
Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against a
panel of kinases.

Methodology:

e Recombinant human kinase domains were incubated with varying concentrations of
futibatinib in the presence of ATP and a suitable substrate.

» Kinase activity was measured by quantifying the amount of phosphorylated substrate using
methods such as ELISA or radiometric assays.

e IC50 values were calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell Proliferation Assay

Objective: To assess the antiproliferative activity of futibatinib in cancer cell lines.

Methodology:

Cancer cell lines with and without FGFR genomic aberrations were seeded in 96-well plates.

o Cells were treated with a range of futibatinib concentrations for a specified duration (e.g., 72
hours).

o Cell viability was determined using a colorimetric assay, such as the MTT or CellTiter-Glo®
assay.

e |C50 values were determined from the resulting dose-response curves.

Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of futibatinib.
Methodology:

e Human cancer cells harboring FGFR aberrations were subcutaneously implanted into
immunodeficient mice.
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e Once tumors reached a palpable size, mice were randomized into vehicle control and
treatment groups.

 Futibatinib was administered orally at various dose levels and schedules.
e Tumor volumes were measured regularly to assess tumor growth inhibition.

o At the end of the study, tumors were excised for pharmacodynamic analysis (e.g.,
measurement of p-FGFR levels).[3][4]

Clinical Development

The clinical development of futibatinib has primarily focused on patients with advanced solid
tumors harboring FGFR alterations, particularly intrahepatic cholangiocarcinoma (iCCA).

Phase 1 Studies

Initial phase 1 studies established the safety, tolerability, and recommended phase 2 dose of
futibatinib. These studies demonstrated preliminary antitumor activity in patients with various
FGFR-aberrant tumors.[1]

Phase 2 FOENIX-CCA2 Study

The pivotal phase 2 FOENIX-CCA2 trial was an open-label, single-arm study that evaluated the
efficacy and safety of futibatinib in patients with previously treated, unresectable, locally
advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements.[1][5][6]

Key Eligibility Criteria:

» Histologically confirmed unresectable, locally advanced or metastatic iCCA.
o Documented FGFR2 gene fusion or other rearrangement.

» Disease progression after at least one prior line of systemic therapy.

Treatment: Patients received futibatinib 20 mg orally once daily in 21-day cycles until disease
progression or unacceptable toxicity.[1]

Efficacy Results:
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Endpoint Result 95% ClI
Objective Response Rate

42% 32.1-51.9
(ORR)
Complete Response (CR) 1 patient
Partial Response (PR) 42 patients
Disease Control Rate (DCR) 82.5% 73.8-89.3
Median Duration of Response

9.7 months 7.6-17.0
(DoR)
Median Progression-Free

] 9.0 months 6.9-13.1

Survival (PFS)
Median Overall Survival (OS) 21.7 months 14.5 - Not Reached

Data from the FOENIX-CCA2 study.[1][5][6][7]

Safety Profile: The most common treatment-related adverse events were hyperphosphatemia,
alopecia, dry mouth, diarrhea, and fatigue.[8] These side effects were generally manageable
and rarely led to treatment discontinuation.[6]

Visualizations
Signaling Pathway Diagram
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FOENIX-CCAZ2 Phase 2 Trial

Primary Endpoint:
Objective Response Rate (ORR)

Patients with previously treated,
unresectable, locally advanced or
metastatic iCCA with
FGFR2 fusions/rearrangements

Futibatinib 20 mg PO QD
(21-day cycles)

Secondary Endpoints:
DoR, DCR, PFS, OS, Safety

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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